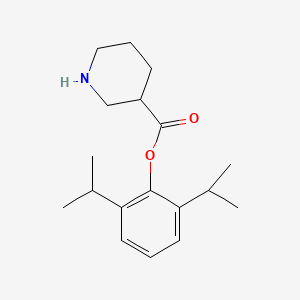
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a phenyl ester group with two isopropyl substituents. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester typically involves the esterification of 3-piperidinecarboxylic acid with 2,6-bis(1-methylethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The phenyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-piperidinecarboxylic acid and 2,6-bis(1-methylethyl)benzoic acid.
Reduction: Formation of 3-piperidinecarboxylic alcohol and 2,6-bis(1-methylethyl)phenol.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
科学研究应用
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with cellular pathways and exert its effects.
相似化合物的比较
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Nipecotic acid: A piperidine derivative used as a GABA uptake inhibitor.
Piperidine-3-carboxylic acid: A simple piperidine derivative used in organic synthesis.
Uniqueness
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester is unique due to the presence of the 2,6-bis(1-methylethyl)phenyl ester group, which imparts specific steric and electronic properties. This makes it a valuable compound for the design of molecules with tailored biological activity and chemical reactivity.
属性
CAS 编号 |
667453-27-2 |
|---|---|
分子式 |
C18H27NO2 |
分子量 |
289.4 g/mol |
IUPAC 名称 |
[2,6-di(propan-2-yl)phenyl] piperidine-3-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-12(2)15-8-5-9-16(13(3)4)17(15)21-18(20)14-7-6-10-19-11-14/h5,8-9,12-14,19H,6-7,10-11H2,1-4H3 |
InChI 键 |
SNWDDLCDQYMDKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
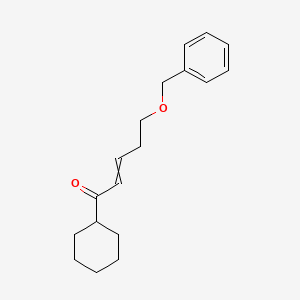
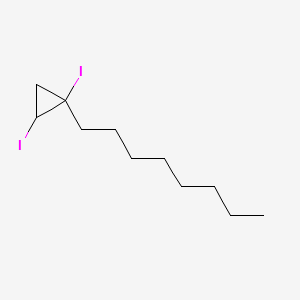
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)
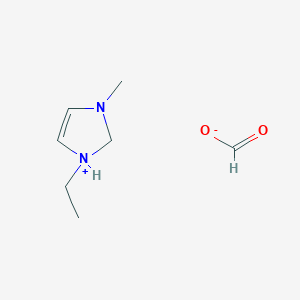
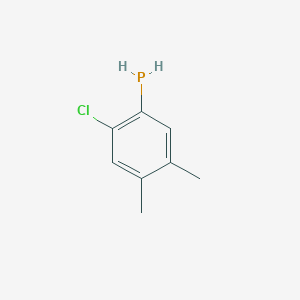

![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)
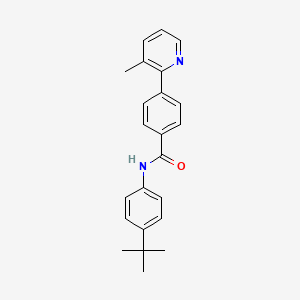
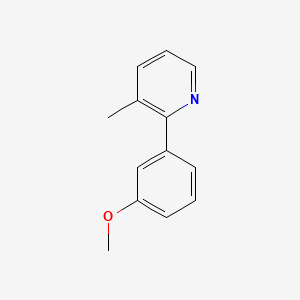
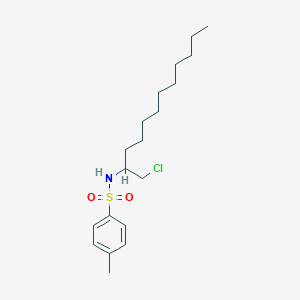
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)
